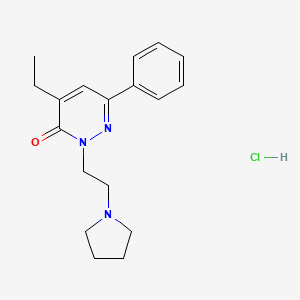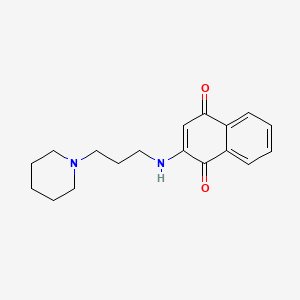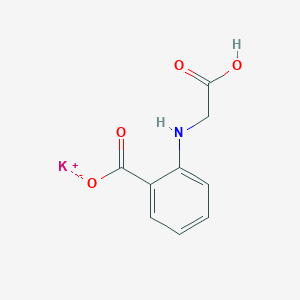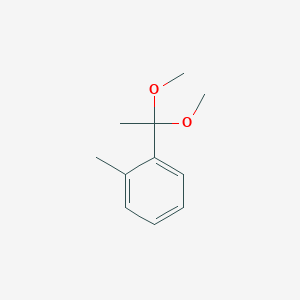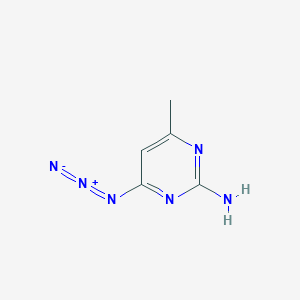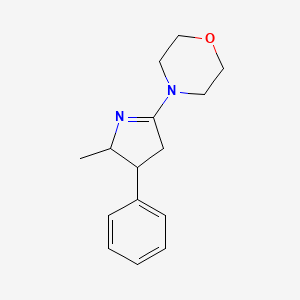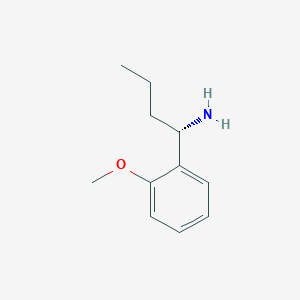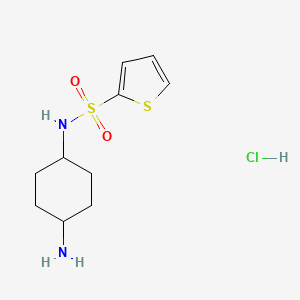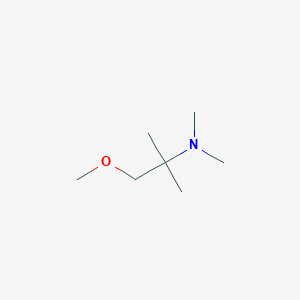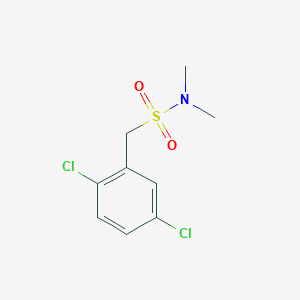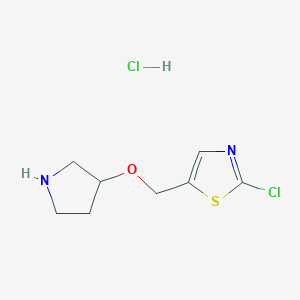
4-(Cyanoamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanoamino)benzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) attached to the amino group (-NH2) on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanoamino)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C is a widely used method . This approach is favored for its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyanoamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-(Cyanoamino)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Cyanoamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells, highlighting its potential as an anticancer agent .
Comparación Con Compuestos Similares
4-Cyanobenzamide: Similar in structure but lacks the amino group, which affects its reactivity and applications.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity, this compound differs in its functional groups and biological effects.
Uniqueness: 4-(Cyanoamino)benzamide stands out due to its dual functional groups (cyano and amino), which confer unique reactivity and versatility in chemical synthesis
Propiedades
Número CAS |
74615-31-9 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-(cyanoamino)benzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-7-3-1-6(2-4-7)8(10)12/h1-4,11H,(H2,10,12) |
Clave InChI |
VLKRVGQWKJXFJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
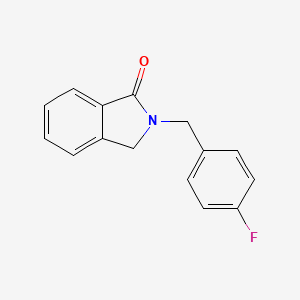
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
